magnesium;propan-2-ylbenzene;bromide

Description

Historical Development of Grignard Reagents in Organic Synthesis

The journey of organomagnesium halides began in the late 19th century. In 1898, while working under his professor Philippe Barbier, French chemist Victor Grignard embarked on a study of organomagnesium compounds. britannica.com This research was inspired by the sluggish reactivity of organozinc compounds in certain reactions. ias.ac.in Barbier's initial one-pot reaction, while promising, yielded inconsistent results. ias.ac.in Grignard's pivotal contribution, published in his 1901 doctoral thesis, was the development of a two-step process: the separate preparation of the organomagnesium halide, followed by its reaction with a substrate. britannica.comwikipedia.orgcatholicscientists.org This breakthrough, the creation of what would become known as the Grignard reagent, was a resounding success. britannica.com

The general formula for a Grignard reagent is RMgX, where R is an organic group (alkyl or aryl) and X is a halogen. numberanalytics.combyjus.com These reagents are typically synthesized by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comthermofisher.com The discovery of this reaction was a monumental achievement in organic synthesis, providing a versatile method for forming carbon-carbon bonds. numberanalytics.comtimepath.org The significance of Grignard's work was swiftly recognized, and he was awarded the Nobel Prize in Chemistry in 1912 for his discovery. britannica.comwikipedia.orgtimepath.orglycee-grignard.frgdch.denobelprize.org By the time of his death, thousands of papers had been published on the applications of the Grignard reaction, a testament to its profound impact on the field. britannica.com

Significance of Aryl Grignard Reagents in Modern Chemical Research

Aryl Grignard reagents, where the organic group attached to magnesium is an aromatic ring, are of particular importance in contemporary chemical research. These reagents serve as powerful nucleophiles, enabling the introduction of aryl groups into a wide array of molecules. numberanalytics.comthermofisher.com This capability is crucial for the synthesis of complex organic structures, including pharmaceuticals, agrochemicals, and advanced materials. thermofisher.comnumberanalytics.comreachemchemicals.com

One of the most significant applications of aryl Grignard reagents is in transition metal-catalyzed cross-coupling reactions. mdpi.comresearchgate.net These reactions, which form a bond between two different organic fragments, are a fundamental tool for constructing complex molecules. mdpi.com Aryl Grignard reagents are widely used as coupling partners in reactions catalyzed by metals such as nickel, iron, rhodium, and manganese. researchgate.netorganic-chemistry.orgnih.govdtu.dk These methods allow for the efficient synthesis of biaryls and other arylated compounds, which are common motifs in many biologically active molecules and functional materials. researchgate.netnih.gov The development of these catalytic systems has expanded the utility of aryl Grignard reagents, making them indispensable in both academic and industrial research settings. reachemchemicals.comresearchgate.net

Position of 4-iso-propylphenylmagnesium bromide within the Landscape of Organometallic Chemistry

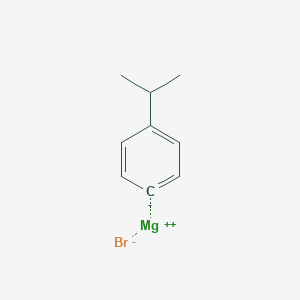

4-iso-propylphenylmagnesium bromide, with the chemical formula C9H11BrMg, is a specific example of an aryl Grignard reagent. nih.gov Its structure consists of a phenyl ring substituted with an isopropyl group at the para position, bonded to a magnesium bromide moiety. This compound is a valuable reagent in organic synthesis, serving as a source of the 4-iso-propylphenyl nucleophile.

The presence of the isopropyl group on the aromatic ring can influence the reactivity and solubility of the Grignard reagent compared to simpler aryl Grignards like phenylmagnesium bromide. wikipedia.org This substitution pattern is found in various target molecules, making 4-iso-propylphenylmagnesium bromide a key building block in their synthesis. Its applications are representative of the broader utility of aryl Grignard reagents in constructing complex organic frameworks.

Interactive Data Table: Properties of 4-iso-propylphenylmagnesium bromide

| Property | Value | Source |

| Molecular Formula | C9H11BrMg | nih.gov |

| Molecular Weight | 223.39 g/mol | nih.gov |

| CAS Number | 18620-03-6 | chemicalbook.com |

| Density | 0.939 g/mL at 25 °C | chemicalbook.com |

| IUPAC Name | magnesium;propan-2-ylbenzene;bromide | nih.gov |

Structure

2D Structure

Properties

IUPAC Name |

magnesium;propan-2-ylbenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11.BrH.Mg/c1-8(2)9-6-4-3-5-7-9;;/h4-8H,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGLQNHTMFEZOC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=[C-]C=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60511829 | |

| Record name | Magnesium bromide 4-(propan-2-yl)benzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18620-03-6 | |

| Record name | Magnesium bromide 4-(propan-2-yl)benzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iso Propylphenylmagnesium Bromide

Conventional Preparation Routes from Aryl Halides and Magnesium Metal

The traditional and most common method for preparing 4-iso-propylphenylmagnesium bromide involves the direct reaction of an aryl halide, specifically 4-bromo-isopropylbenzene, with magnesium metal. This organometallic reaction is a cornerstone of organic synthesis, allowing for the formation of a new carbon-magnesium bond. The general scheme for this synthesis is the insertion of magnesium metal into the carbon-halogen bond of the aryl halide. The reaction is typically performed by adding the aryl halide to a stirred suspension of magnesium turnings in an appropriate anhydrous solvent. Due to the highly reactive nature of the Grignard reagent formed, the reaction must be carried out under strictly anhydrous conditions, as any moisture will rapidly protonate and destroy the reagent.

The carbon-magnesium bond in the resulting Grignard reagent is highly polarized, with the carbon atom bearing a partial negative charge, making it a potent nucleophile. This nucleophilicity is the basis for the wide utility of Grignard reagents in forming new carbon-carbon bonds. The formation process is often subject to an induction period, a delay before the reaction begins, which is typically due to a passivating layer on the magnesium surface.

Activation of Magnesium Metal Surface

A common practical challenge in Grignard synthesis is the initiation of the reaction. Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which is unreactive and prevents the metal from reacting with the aryl halide. To overcome this, the magnesium surface must be activated. Several methods have been developed for this purpose.

Mechanical Methods: These include crushing the magnesium pieces in the reaction flask, rapid stirring, or using ultrasound (sonication). These methods physically break the oxide layer, exposing the fresh, highly reactive magnesium metal to the organic halide.

Chemical Activation: This is the more common approach, involving the use of activating agents.

Iodine: A small crystal of iodine is often added to the magnesium. The iodine reacts with the magnesium, disrupting the oxide layer.

1,2-Dibromoethane: This is a widely used and advantageous activating agent. It reacts with the magnesium to form ethylene (B1197577) gas and magnesium bromide. The visible bubbling of ethylene provides a clear indication that the magnesium has been activated and the reaction has initiated.

Diisobutylaluminum hydride (DIBAH): This reagent can be used to activate the magnesium surface and simultaneously dry the reaction mixture. This method allows for the initiation of aryl Grignard reagent formation at or below 20 °C.

| Activation Method | Description |

| Mechanical Crushing/Stirring | Physically breaks the magnesium oxide layer to expose fresh metal. |

| Iodine (I₂) Addition | A small amount of iodine is added to chemically etch the oxide surface. |

| 1,2-Dibromoethane | Reacts with magnesium to produce ethylene gas and magnesium bromide, cleaning the surface. |

| Diisobutylaluminum hydride (DIBAH) | Activates the metal surface and removes residual moisture from the solvent. |

Advanced Synthesis Techniques for Aryl Grignard Reagents

While the direct reaction with magnesium metal is robust, advanced techniques have been developed to prepare Grignard reagents, especially for substrates with sensitive functional groups that would not survive the traditional reaction conditions.

Halogen-Magnesium Exchange Reactions

An alternative route to Grignard reagents is the halogen-magnesium exchange. This method involves the reaction of an aryl halide (like 4-bromo-isopropylbenzene) with a pre-formed, more reactive organomagnesium reagent, such as isopropylmagnesium chloride (i-PrMgCl). The reaction proceeds by transferring the magnesium from the exchange reagent to the aryl halide.

A significant advantage of this method is its tolerance for a wide variety of functional groups that are typically incompatible with direct insertion methods, such as esters, nitriles, and amides. The reaction conditions are often milder, and the homogenous nature of the reaction can be an advantage over the solid-liquid reaction of the conventional method. The use of additives like lithium chloride (LiCl) can form a "turbo-Grignard" reagent (iPrMgCl·LiCl), which greatly accelerates the rate of Br-Mg exchange and allows the reaction to proceed under very mild conditions.

Mechanochemical Approaches for Grignard Reagent Formation

Mechanochemistry utilizes mechanical energy, typically through ball milling, to drive chemical reactions, often with a significant reduction in the amount of solvent required. This technique has been successfully applied to the synthesis of Grignard reagents. In this approach, magnesium metal, the organic halide, and a small, often stoichiometric, amount of an ethereal solvent are milled together in a ball mill. The mechanical force activates the magnesium and initiates the reaction, forming the Grignard reagent as a paste, which can then be used directly in subsequent reactions.

This method offers a powerful and eco-friendly alternative to traditional solution-based synthesis. It can circumvent the need for harsh activating agents and large volumes of dry organic solvents, making the process safer and more sustainable.

Green Chemistry Considerations in Grignard Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign. In the context of Grignard synthesis, a primary focus has been on replacing traditional ethereal solvents with greener alternatives. Solvents like diethyl ether and THF have process safety and environmental drawbacks.

Research has shown that 2-methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources like corn cobs, is an excellent alternative. In many cases, 2-MeTHF performs as well as or better than traditional solvents, for instance, by suppressing the formation of Wurtz coupling by-products. Other greener solvents that have been investigated include cyclopentylmethyl ether (CPME).

Mechanistic Investigations of Reactions Involving Arylmagnesium Bromides

Nucleophilic Addition Pathways

The most common reaction pathway for Grignard reagents is nucleophilic addition, where the carbon atom bound to magnesium acts as a nucleophile, attacking an electrophilic carbon, such as the one in a carbonyl group. wikipedia.org This process is critical for the synthesis of alcohols from aldehydes and ketones. organic-chemistry.orgyoutube.com For instance, the reaction of 4-iso-propylphenylmagnesium bromide with an aldehyde yields a secondary alcohol, while its reaction with a ketone produces a tertiary alcohol. The addition to the carbonyl group is generally understood to proceed via a six-membered ring transition state. wikipedia.org Two primary mechanisms, the Meisenheimer and Casper mechanism and the Swain and Boyles mechanism, have been proposed to describe the specifics of this nucleophilic attack.

The Meisenheimer mechanism proposes a simple, bimolecular reaction. mit.edu In this model, a single molecule of the Grignard reagent interacts directly with the carbonyl compound. The reaction is thought to proceed through a four-membered, cyclic transition state, characteristic of a [2+2] cycloaddition. mit.edu This pathway is entropically favored compared to mechanisms involving more molecules in the transition state. mit.edu Studies utilizing flow chemistry to investigate the kinetics of Grignard additions to esters have found the data to be consistent with a second-order elementary reaction, which supports the Meisenheimer model. mit.edu

Table 1: Comparison of Proposed Nucleophilic Addition Mechanisms

| Feature | Meisenheimer and Casper Mechanism | Swain and Boyles Mechanism |

| Molecularity | Bimolecular (one Grignard molecule) | Termolecular (two Grignard molecules) |

| Transition State | Four-membered cyclic | Six-membered cyclic |

| Role of 2nd Grignard | Not involved in transition state | Acts as a Lewis acid to coordinate with the carbonyl oxygen |

This table summarizes the key distinctions between the Meisenheimer/Casper and Swain/Boyles mechanisms for Grignard reagent addition.

In contrast to the bimolecular Meisenheimer model, the mechanism proposed by C. Gardner Swain and Henry B. Boyles involves two molecules of the Grignard reagent. acs.org In this model, the first Grignard molecule's organic group acts as the nucleophile, attacking the carbonyl carbon. The second Grignard molecule functions as a Lewis acid, coordinating with the carbonyl oxygen atom. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. The reaction proceeds through a cyclic, six-membered transition state. organic-chemistry.org While more ordered and thus entropically less favorable, this mechanism accounts for the Lewis acidic nature of the magnesium species in solution. quora.com

Single-Electron Transfer (SET) Processes

Beyond the polar, nucleophilic addition pathway, reactions involving Grignard reagents can also proceed via a single-electron transfer (SET) mechanism. organic-chemistry.org This pathway is more likely with sterically hindered substrates. organic-chemistry.org In an SET process, an electron is transferred from the Grignard reagent to the substrate, such as a ketone, generating a radical anion from the substrate and a radical cation from the Grignard reagent. quora.comrsc.org These radical intermediates then combine to form the final product. The formation of Grignard reagents from an organic halide and magnesium metal is itself understood to occur through successive SET events on the magnesium surface. quora.comalfredstate.edu For aryl Grignard reagents, SET pathways can also be involved in oxidative homocoupling reactions, where two aryl groups are joined to form a symmetrical biaryl compound. rsc.org Mechanistic studies suggest that such processes can involve the formation of ate-iron(II) species through transmetalation with the Grignard reagent, followed by an SET event.

Influence of Solvent and Halide on Reaction Mechanism

The reaction mechanism of 4-iso-propylphenylmagnesium bromide is significantly influenced by the solvent and the halide present. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are essential for the formation and stability of Grignard reagents. quora.comwikipedia.org The lone pair electrons on the ether's oxygen atom coordinate to the magnesium center, stabilizing the organomagnesium species and preventing extensive aggregation. quora.comwikipedia.org The choice of solvent can shift the position of the Schlenk equilibrium and alter the reactivity of the reagent. acs.orgresearchgate.net For example, THF is a more strongly coordinating solvent than diethyl ether, which can lead to a preference for the formation of dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. researchgate.net

The halide also plays a crucial role. quora.com While Grignard reagents are often written as a simple monomer (RMgX), they exist as complex aggregates in solution, and the halide (e.g., bromide vs. chloride) can influence the nature of these aggregates. quora.com The identity of the halide affects the position of the Schlenk equilibrium and can influence the rate and outcome of the reaction, including side reactions like Wurtz coupling. quora.com For instance, magnesium bromide is a necessary component for the successful TEMPO-mediated oxidative homocoupling of aryl Grignard reagents, indicating the bromide's direct involvement in the reaction mechanism. rsc.org

Role of Aggregation and Schlenk Equilibrium

In solution, 4-iso-propylphenylmagnesium bromide does not exist solely as a simple monomeric species. Its structure and reactivity are governed by the complex Schlenk equilibrium. wikipedia.orgnih.gov This equilibrium describes the disproportionation of two molecules of the arylmagnesium bromide (ArMgBr) into one molecule of the di-arylmagnesium compound (Ar₂Mg) and one molecule of magnesium bromide (MgBr₂). researchgate.netnih.gov

2 ArMgBr ⇌ Ar₂Mg + MgBr₂

Synthetic Applications of 4 Iso Propylphenylmagnesium Bromide

Carbon-Carbon Bond Forming Reactions

The primary application of 4-iso-propylphenylmagnesium bromide is in the creation of new carbon-carbon bonds through its reaction with various electrophilic carbon centers.

Grignard reagents, including 4-iso-propylphenylmagnesium bromide, readily react with a variety of carbonyl compounds. masterorganicchemistry.com The nucleophilic carbon attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is subsequently protonated to yield an alcohol. youtube.com

The reaction of 4-iso-propylphenylmagnesium bromide with aldehydes results in the formation of secondary alcohols, while its reaction with ketones produces tertiary alcohols. libretexts.orgvaia.com The isopropylphenyl group from the Grignard reagent adds to the carbonyl carbon, and upon acidic workup, the corresponding alcohol is formed. masterorganicchemistry.com For instance, the reaction with a simple ketone like acetone (B3395972) would yield 2-(4-isopropylphenyl)propan-2-ol.

Table 1: Examples of Reactions with Aldehydes and Ketones

| Reactant | Product |

| Formaldehyde | (4-isopropylphenyl)methanol |

| Acetaldehyde | 1-(4-isopropylphenyl)ethanol |

| Acetone | 2-(4-isopropylphenyl)propan-2-ol |

Unlike aldehydes and ketones, esters and acid halides react with two equivalents of a Grignard reagent. masterorganicchemistry.comlibretexts.org The initial reaction involves nucleophilic acyl substitution, where the 4-iso-propylphenyl group replaces the alkoxy group of the ester or the halide of the acid halide, forming an intermediate ketone. libretexts.orglibretexts.orgsaskoer.ca This ketone then rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after hydrolysis. libretexts.org For example, the reaction of 4-iso-propylphenylmagnesium bromide with ethyl acetate (B1210297) would lead to the formation of 2-(4-isopropylphenyl)propan-2-ol after the addition of two 4-iso-propylphenyl groups.

Table 2: Reactions with Esters and Acid Halides

| Reactant | Intermediate | Final Product (after hydrolysis) |

| Ethyl acetate | 4'-Isopropylacetophenone | 2-(4-isopropylphenyl)propan-2-ol |

| Acetyl chloride | 4'-Isopropylacetophenone | 2-(4-isopropylphenyl)propan-2-ol |

The reaction of 4-iso-propylphenylmagnesium bromide with a nitrile initially forms an imine salt upon nucleophilic addition. masterorganicchemistry.comlibretexts.orgopenstax.org Subsequent hydrolysis of this intermediate yields a ketone. masterorganicchemistry.comopenstax.orgyoutube.com This two-step process provides a valuable method for the synthesis of ketones. For example, reacting 4-iso-propylphenylmagnesium bromide with acetonitrile, followed by hydrolysis, would produce 4'-isopropylacetophenone. nih.gov

The mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile. youtube.com The resulting imine is then hydrolyzed to the corresponding ketone. masterorganicchemistry.com

Table 3: Synthesis of Ketones from Nitriles

| Nitrile Reactant | Ketone Product |

| Acetonitrile | 4'-Isopropylacetophenone |

| Benzonitrile | (4-isopropylphenyl)(phenyl)methanone |

4-iso-propylphenylmagnesium bromide reacts with epoxides in a ring-opening reaction. libretexts.org As a strong nucleophile, the Grignard reagent attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. chemistrysteps.comkhanacademy.org This reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom of the epoxide. libretexts.orgchemistrysteps.com Subsequent workup with acid protonates the resulting alkoxide to yield an alcohol. vaia.com For example, the reaction with ethylene (B1197577) oxide produces 2-(4-isopropylphenyl)ethanol. mdpi.com

Table 4: Ring-Opening of Epoxides

| Epoxide Reactant | Alcohol Product |

| Ethylene oxide | 2-(4-isopropylphenyl)ethanol |

| Propylene oxide | 1-(4-isopropylphenyl)propan-2-ol |

The carbonation of Grignard reagents is a classic method for the synthesis of carboxylic acids. quora.com 4-iso-propylphenylmagnesium bromide reacts with solid carbon dioxide (dry ice) in an ether solvent. doubtnut.comvedantu.com The nucleophilic Grignard reagent adds to the electrophilic carbon of carbon dioxide to form a magnesium carboxylate salt. quora.com Subsequent acidification with a mineral acid, such as hydrochloric acid, protonates the carboxylate to yield 4-isopropylbenzoic acid. doubtnut.comvedantu.com

Table 5: Synthesis of 4-isopropylbenzoic acid

| Reactant | Intermediate | Final Product |

| Carbon Dioxide | 4-isopropylphenylmagnesium carboxylate | 4-isopropylbenzoic acid |

Compound Names

Cross-Coupling Reactions

4-iso-propylphenylmagnesium bromide is a versatile Grignard reagent employed in a variety of cross-coupling reactions to form new carbon-carbon bonds. These reactions are typically catalyzed by transition metals, which facilitate the coupling of the aryl group from the Grignard reagent with various organic halides and other electrophiles. The choice of catalyst—iron, palladium, manganese, or copper—influences the reaction conditions, scope, and efficiency.

Iron-Catalyzed Cross-Coupling with Alkyl and Aryl Halides

Iron-catalyzed cross-coupling reactions represent an economical and environmentally benign method for forming carbon-carbon bonds. These reactions effectively couple aryl Grignard reagents with both primary and secondary alkyl halides. The use of iron catalysts, such as iron(III) chloride, often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), promotes efficient coupling and can suppress side reactions. wikipedia.orgrsc.org

The reaction mechanism is believed to involve radical intermediates. Studies on sterically hindered aryl Grignard reagents, such as 2-tolylmagnesium bromide and 1-naphthylmagnesium bromide, have demonstrated high yields, suggesting that 4-iso-propylphenylmagnesium bromide would also be a suitable coupling partner. wikipedia.org For instance, the coupling of sterically demanding aryl Grignards with primary alkyl bromides proceeds efficiently. A notable application is the iron-catalyzed coupling of ortho,ortho-disubstituted aryl Grignard reagents with allylic bromides, which proceeds in excellent yields. youtube.com

While specific yield data for 4-iso-propylphenylmagnesium bromide is not extensively documented in readily available literature, the performance of analogous sterically hindered Grignard reagents provides a strong indication of its expected reactivity. The following table presents representative yields for iron-catalyzed cross-coupling reactions of sterically hindered aryl Grignard reagents with alkyl halides, which can be considered analogous to reactions involving 4-iso-propylphenylmagnesium bromide.

Table 1: Representative Yields for Iron-Catalyzed Cross-Coupling of Sterically Hindered Aryl Grignard Reagents with Alkyl Halides This table presents data from analogous systems to illustrate the expected reactivity of 4-iso-propylphenylmagnesium bromide.

| Aryl Grignard Reagent | Alkyl Halide | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Tolylmagnesium bromide | Cyclohexyl bromide | FeCl₃ / TMEDA | 1-Cyclohexyl-2-methylbenzene | 98 | wikipedia.org |

| 1-Naphthylmagnesium bromide | Cyclohexyl bromide | FeCl₃ / TMEDA | 1-Cyclohexylnaphthalene | 97 | wikipedia.org |

| Phenylmagnesium bromide | 1-Bromooctane | FeCl₃ / TMEDA | Octylbenzene | 95 | wikipedia.org |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods in modern organic synthesis. The Kumada coupling, specifically, utilizes a Grignard reagent as the nucleophilic partner to couple with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly effective for the formation of C(sp²)–C(sp²) bonds, making it suitable for synthesizing biaryl compounds.

In the context of 4-iso-propylphenylmagnesium bromide, a Kumada coupling would involve its reaction with an aryl or vinyl halide, catalyzed by a palladium complex, typically featuring phosphine (B1218219) ligands. organic-chemistry.orgslideshare.net The general mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the Grignard reagent, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

For sterically hindered substrates, such as those required for the synthesis of crowded biaryls, specific palladium-phosphinous acid catalysts have been developed that show high efficiency. organic-chemistry.org Although direct examples involving 4-iso-propylphenylmagnesium bromide are not prevalent in the cited literature, the broad scope of the Kumada coupling suggests its applicability. wikipedia.orgorganic-chemistry.org Another related method is the Negishi coupling, where the Grignard reagent is first transmetalated to an organozinc compound before the palladium-catalyzed coupling step. wikipedia.orgorganic-chemistry.org This can sometimes offer advantages in terms of functional group tolerance. wikipedia.org

Table 2: Examples of Palladium-Catalyzed Kumada Coupling for Biaryl Synthesis This table illustrates the general applicability of the Kumada coupling for synthesizing biaryls, a reaction type for which 4-iso-propylphenylmagnesium bromide is a suitable substrate.

| Aryl Grignard Reagent | Aryl Halide | Catalyst / Ligand | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylmagnesium bromide | 4-Bromoanisole | PdCl₂(dppf) | 4-Methoxybiphenyl | 97 | wikipedia.org |

| 2-Tolylmagnesium bromide | 2-Bromo-1,3-dimethylbenzene | PdCl₂(PPh₃)₂ | 2,2',6,6'-Tetramethyl-1,1'-biphenyl | 85 | organic-chemistry.org |

Manganese-Catalyzed Cross-Coupling

Manganese-catalyzed cross-coupling has emerged as a cost-effective and less toxic alternative to palladium- and nickel-based systems. rhhz.netnih.gov Manganese chloride (MnCl₂) is a commonly used catalyst for the coupling of Grignard reagents with aryl and alkenyl halides. rhhz.netnih.gov These reactions often proceed under mild conditions and exhibit good functional group tolerance.

The mechanism of manganese-catalyzed cross-coupling is thought to involve the formation of an organomanganese species via transmetalation from the Grignard reagent. slideshare.netnih.gov For aryl Grignards, the reaction with aryl or alkenyl halides can proceed stereospecifically. rhhz.net A broader substrate scope has been observed for the Grignard reagent component, where a variety of alkyl and arylmagnesium halides participate successfully in the coupling. nih.govnih.gov While a specific example detailing the use of 4-iso-propylphenylmagnesium bromide was not found in the surveyed literature, the reaction of other aryl Grignards, such as 4-methoxyphenylmagnesium bromide, with activated aryl chlorides proceeds in good yields. slideshare.net This suggests that 4-iso-propylphenylmagnesium bromide would be a competent partner in such couplings, particularly with activated halides.

Table 3: Manganese-Catalyzed Cross-Coupling of Aryl Grignard Reagents This table shows examples of manganese-catalyzed couplings with aryl Grignards, indicating the potential reactivity for 4-iso-propylphenylmagnesium bromide.

| Aryl Grignard Reagent | Electrophile | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylmagnesium bromide | (E)-1-Bromo-1-octene | MnCl₂ | (E)-1-Phenyl-1-octene | 85 | rhhz.net |

| 4-Methoxyphenylmagnesium bromide | 4-Chlorobenzonitrile | MnCl₂ | 4-Cyano-4'-methoxybiphenyl | 83 | slideshare.net |

Copper-Catalyzed Reactions

Copper-catalyzed cross-coupling reactions provide another valuable pathway for the formation of carbon-carbon bonds using Grignard reagents. These methods are particularly effective for the coupling of Grignard reagents with primary alkyl halides. rsc.orgnih.gov The use of copper nanoparticles as catalysts has been shown to be highly active and tolerant of various functional groups. rsc.org

In a typical reaction, an aryl Grignard like 4-iso-propylphenylmagnesium bromide would react with a primary alkyl halide in the presence of a copper catalyst, often with an alkyne additive which can suppress side reactions like β-hydride elimination. rsc.orgnih.gov This methodology allows for the synthesis of alkylated arenes. While the surveyed literature provides a broad overview of the reaction's scope, specific examples utilizing 4-iso-propylphenylmagnesium bromide are not detailed. However, the general effectiveness with various Grignard reagents indicates its potential as a suitable substrate. rsc.org

Table 4: General Conditions for Copper-Catalyzed Cross-Coupling of Grignard Reagents with Alkyl Halides This table outlines typical conditions for copper-catalyzed cross-coupling reactions applicable to 4-iso-propylphenylmagnesium bromide.

| Grignard Reagent Type | Alkyl Halide Type | Catalyst | Additive | Solvent | Reference |

|---|---|---|---|---|---|

| Aryl | Primary Alkyl Bromide/Chloride | Cu or CuO nanoparticles | Alkyne | THF | rsc.org |

Alkylation of Metals and Metalloids

Beyond carbon-carbon bond formation, 4-iso-propylphenylmagnesium bromide can be used to transfer its 4-iso-propylphenyl group to various metals and metalloids. This process, known as transmetalation or alkylation, is fundamental for the synthesis of a wide range of organometallic and organometalloid compounds.

Synthesis of Organoboranes

A significant application of 4-iso-propylphenylmagnesium bromide is in the synthesis of organoboron compounds, particularly arylboronic acids and their esters. These compounds are crucial intermediates in organic chemistry, most notably as the boron component in the Suzuki-Miyaura cross-coupling reaction.

The synthesis is typically achieved by reacting the Grignard reagent with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, at low temperatures. google.comuwindsor.ca The Grignard reagent acts as a nucleophile, attacking the electrophilic boron atom of the borate ester. Subsequent aqueous acidic workup hydrolyzes the resulting boronic ester to afford the desired arylboronic acid, in this case, 4-isopropylphenylboronic acid. google.comgoogle.com Improved procedures allow this reaction to be carried out at temperatures around -10°C to 0°C, providing higher yields compared to older methods that required temperatures below -60°C. google.com The product, 4-isopropylphenylboronic acid, is a stable, crystalline solid. nih.gov

Table 5: Synthesis of 4-isopropylphenylboronic acid

| Reagent 1 | Reagent 2 | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 4-iso-propylphenylmagnesium bromide | Trimethyl borate | 1) THF, -10°C to 0°C | 4-isopropylphenylboronic acid | google.com |

Synthesis of Tetraaryl Osmium(IV) Complexes

The synthesis of air-stable and redox-active tetraaryl osmium(IV) complexes has been significantly advanced through the use of Grignard reagents, including derivatives like 4-iso-propylphenylmagnesium bromide. A notable improvement in the synthesis of these complexes involves moving away from the highly toxic and volatile osmium tetroxide (OsO₄) as a starting material. libretexts.orgchemguide.co.uk An improved and safer route utilizes tetra-n-octylammonium hexabromoosmate(IV), (Oct₄N)₂[OsBr₆], as the osmium precursor. libretexts.orglibretexts.orglumenlearning.com

This synthetic strategy involves the reaction of an aryl Grignard reagent with (Oct₄N)₂[OsBr₆]. libretexts.orglumenlearning.com This method has proven effective for preparing a range of Os(aryl)₄ compounds with high yields, in some cases exceeding 70%. lumenlearning.com The reaction proceeds by the displacement of the bromide ligands on the osmium center by the aryl groups from the Grignard reagent. The use of (Oct₄N)₂[OsBr₆] is advantageous as it mitigates the formation of osmium(VI) oxoaryl side products, which often complicate purification when OsO₄ is used. libretexts.orgmasterorganicchemistry.com

While direct examples employing 4-iso-propylphenylmagnesium bromide are not extensively detailed in seminal literature, the synthesis of analogous structures such as Os(2-iso-propylphenyl)₄ highlights the viability of this method for sterically hindered aryl groups. masterorganicchemistry.com The reaction for the synthesis of tetra(4-iso-propylphenyl)osmium(IV) would proceed as follows:

(Oct₄N)₂[OsBr₆] + 4 (CH₃)₂CHC₆H₄MgBr → Os(C₆H₄CH(CH₃)₂)₄ + 2 (Oct₄N)Br + 4 MgBr₂

The resulting tetraaryl osmium(IV) complexes are typically air-stable and can be purified using standard chromatographic techniques. libretexts.org These complexes are of interest due to their distinct electrochemical and photophysical properties, which can be tuned by varying the substituents on the aryl ligands. lumenlearning.com The steric bulk of the aryl ligand, such as the isopropyl group in 4-iso-propylphenylmagnesium bromide, can influence the geometry and stability of the final complex. lumenlearning.com

Table 1: Synthesis of Tetraaryl Osmium(IV) Complexes using Aryl Grignard Reagents

| Aryl Grignard Reagent | Osmium Precursor | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-tolylmagnesium bromide | (Oct₄N)₂[OsBr₆] | Os(2-tolyl)₄ | 55-73 | lumenlearning.com |

| 2,5-xylylmagnesium bromide | (Oct₄N)₂[OsBr₆] | Os(2,5-xylyl)₄ | 55-73 | lumenlearning.com |

| mesitylmagnesium bromide | (Oct₄N)₂[OsBr₆] | Os(mesityl)₄ | 5 | lumenlearning.com |

| 2-ethylphenylmagnesium bromide | (Oct₄N)₂[OsBr₆] | Os(2-ethylphenyl)₄ | 41 | masterorganicchemistry.com |

| 2-iso-propylphenylmagnesium bromide | (Oct₄N)₂[OsBr₆] | Os(2-iso-propylphenyl)₄ | 14 | masterorganicchemistry.com |

Synthesis of Diaryl Bismuth Compounds

The synthesis of diaryl bismuth compounds can be effectively achieved through the use of Grignard reagents like 4-iso-propylphenylmagnesium bromide. These reactions typically involve the reaction of the Grignard reagent with a suitable bismuth halide precursor, such as bismuth(III) bromide (BiBr₃). The aryl groups from the Grignard reagent displace the halide ligands on the bismuth center to form the desired diaryl bismuth species.

A representative example of this type of transformation is the synthesis of diarylhalidobismuthanes. For instance, the reaction of a sterically hindered Grignard reagent, 2,6-diisopropylphenylmagnesium bromide, with BiBr₃ can be used to prepare the corresponding diaryl bismuth bromide (Dipp₂BiBr, where Dipp = 2,6-diisopropylphenyl). This reaction demonstrates the general applicability of Grignard reagents in accessing such compounds.

The analogous reaction with 4-iso-propylphenylmagnesium bromide would be expected to proceed as follows:

2 (CH₃)₂CHC₆H₄MgBr + BiBr₃ → [(CH₃)₂CHC₆H₄]₂BiBr + 2 MgBr₂

These diaryl bismuth compounds serve as important precursors for the synthesis of other organobismuth compounds, including other diaryl halido bismuthanes and dibismuthines. The resulting diaryl bismuth halides can undergo further functionalization, for example, by reaction with other organometallic reagents to form interpnictogen compounds.

Other Transformative Reactions

Beyond the synthesis of specific organometallic complexes, 4-iso-propylphenylmagnesium bromide is also employed in other important chemical transformations, including homocoupling reactions and the functionalization of unsaturated carbon-carbon bonds.

Homocoupling Reactions of Arylmagnesium Halides

The oxidative homocoupling of aryl Grignard reagents, such as 4-iso-propylphenylmagnesium bromide, is a direct method for the synthesis of symmetrical biaryl compounds. These reactions involve the coupling of two aryl groups from the Grignard reagent to form a new carbon-carbon bond. This transformation can be promoted by various transition metal catalysts or by specific oxidants.

Several catalytic systems have been developed for the homocoupling of aryl Grignard reagents. These often utilize catalysts based on cobalt(II), nickel(II), copper(II), and iron(III). libretexts.orglumenlearning.com For example, iron(III) chloride (FeCl₃) has been shown to be an effective catalyst precursor for the oxidative homocoupling of a variety of aryl Grignard reagents in the presence of an oxidant like 1,2-dichloroethane. lumenlearning.com The general scheme for the iron-catalyzed homocoupling is as follows:

2 ArMgBr + 2 FeCl₃ → Ar-Ar + 2 MgBrCl + 2 FeCl₂

The catalytic cycle is regenerated by an oxidant that reoxidizes the iron(II) back to iron(III). Atmospheric oxygen can also be used as a green and economical oxidant in some systems. libretexts.org In addition to transition metal catalysts, certain organocatalysts, such as highly fluorinated cyclopentene (B43876) derivatives, have been developed for the oxidative homocoupling of Grignard reagents using air as the co-oxidant.

Table 2: Catalytic Systems for Homocoupling of Aryl Grignard Reagents

| Catalyst/Promoter | Oxidant | Substrate Scope | Reference |

|---|---|---|---|

| Co(II), Ni(II), Cu(II) complexes | Air (O₂) | Aryl Grignard reagents | libretexts.org |

| FeCl₃ | 1,2-dichloroethane | Aryl Grignard reagents | lumenlearning.com |

| Pd(OAc)₂, Ni(OAc)₂, CuI, nano-Fe₃O₄ | - | Aryl, heteroaryl, and alkyl Grignard reagents | |

| I₂ | - | Aryl, heteroaryl, and alkyl Grignard reagents | |

| Fluorinated cyclopentene derivative | Air (O₂) | Aryl, vinyl, and benzyl (B1604629) Grignard reagents |

Functionalization of Alkenes and Alkynes

The addition of Grignard reagents to carbon-carbon double (alkenes) and triple (alkynes) bonds, a reaction known as carbomagnesiation, is a powerful tool for the formation of new carbon-carbon bonds and more complex organomagnesium reagents. However, unactivated alkenes and alkynes are generally unreactive towards Grignard reagents. The reactivity can be enhanced by the presence of activating groups on the unsaturated substrate or through the use of transition metal catalysts.

The reaction of a Grignard reagent with a terminal alkyne typically results in an acid-base reaction, where the Grignard reagent deprotonates the alkyne to form a magnesium acetylide. With internal alkynes, or in the presence of a catalyst, the addition of the aryl group from the Grignard reagent across the triple bond can occur. The regioselectivity of this addition is influenced by steric and electronic factors of both the alkyne and the Grignard reagent.

For alkenes, the direct addition of a Grignard reagent is also challenging and often requires catalysis. Transition metals can facilitate the addition of the aryl group to one of the alkene carbons, generating a new organomagnesium species that can be trapped by an electrophile.

While specific examples detailing the functionalization of alkenes and alkynes with 4-iso-propylphenylmagnesium bromide are not prevalent in the literature, the general principles of carbomagnesiation suggest its potential in such transformations, likely requiring catalytic activation to proceed efficiently. The outcome of these reactions would be the formation of a new, more substituted organomagnesium reagent, which can then be used in subsequent synthetic steps.

Stereochemical Control in Grignard Reactions Utilizing Arylmagnesium Bromides

Principles of Stereoselective and Stereospecific Transformations in Grignard Chemistry

Stereoselective reactions are those in which one stereoisomer is formed or destroyed preferentially over all other possibilities. In the context of Grignard additions to prochiral carbonyl compounds, this means the reagent selectively attacks one of the two faces (Re or Si face) of the carbonyl group, leading to an excess of one enantiomer or diastereomer. adichemistry.com Stereospecific reactions, on the other hand, are those where the stereochemistry of the starting material dictates the stereochemistry of the product.

The stereochemical outcome of a Grignard reaction is influenced by several factors, including steric and electronic effects, the nature of the solvent, and the presence of chelating groups. nih.govpw.live Two key models often used to predict the stereoselectivity of nucleophilic additions to carbonyl compounds are the Felkin-Anh model and the Cram chelation-control model. nih.gov

Felkin-Anh Model: This model is typically applied to non-chelating systems. It predicts the major diastereomer by considering the steric interactions between the incoming nucleophile and the substituents on the alpha-carbon of the carbonyl compound. The largest group on the alpha-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. nih.govnih.gov

Cram Chelation-Control Model: When the alpha-substituent of a carbonyl compound is a Lewis basic heteroatom (e.g., an alkoxy group), it can chelate with the magnesium atom of the Grignard reagent, forming a rigid five-membered ring. nih.gov This chelation locks the conformation of the substrate, and the nucleophile preferentially attacks from the less hindered face, often leading to high diastereoselectivity. nih.gov However, the effectiveness of chelation control can be influenced by the solvent and the specific Grignard reagent used. nih.gov For instance, highly reactive Grignard reagents may react faster than chelation can occur, leading to lower selectivity. nih.gov

It is important to note that the halide component of the Grignard reagent (RMgX) can also play a role in the reaction's stereochemical course, an effect that has been termed the "halide effect". nih.gov Different halides can alter the electronic properties of intermediate magnesium chelates, thereby influencing the diastereoselectivity. nih.gov

Chiral Auxiliaries and Ligand Design for Asymmetric Induction with Aryl Grignard Reagents

To achieve enantioselectivity in reactions with achiral substrates, a chiral influence is necessary. This is often accomplished by using a chiral auxiliary or a chiral ligand that coordinates to the Grignard reagent. numberanalytics.com

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate. It directs the Grignard reagent to one face of the carbonyl group, leading to a diastereoselective reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. wikiwand.com Examples of chiral auxiliaries that have been successfully employed in asymmetric synthesis include oxazolidinones and camphor-derived structures. wikiwand.com

Chiral Ligands: An alternative and often more atom-economical approach is the use of catalytic amounts of a chiral ligand. mmu.ac.uk The ligand coordinates to the magnesium center of the arylmagnesium bromide, creating a chiral environment that biases the addition to one face of the electrophile. ic.ac.uk The design of effective chiral ligands is crucial for achieving high enantioselectivity.

Common classes of chiral ligands for Grignard reactions include:

Chiral Amino Alcohols: These ligands, often derived from natural sources like ephedrine (B3423809) or amino acids, can form stable complexes with Grignard reagents. mdpi.comresearchgate.net The stereochemical outcome can be sensitive to the structure of the ligand, the solvent, and the specific Grignard reagent. mdpi.com

Chiral Diamines: Bidentate chiral diamines, such as those derived from proline, have been shown to be effective in promoting the asymmetric addition of Grignard reagents. ic.ac.uk The well-defined coordination to the magnesium atom can lead to high levels of stereocontrol.

Chiral Diethers and Phosphoramides: Other ligand classes, including chiral diethers and phosphoramides, have also been investigated. mmu.ac.ukrsc.org For instance, a chiral phosphoramide (B1221513) ligand was found to be essential for the enantioselective addition of organozinc reagents derived in situ from aryl Grignard reagents. rsc.org

The following table presents examples of chiral ligands used in the asymmetric addition of aryl Grignard reagents to aldehydes, highlighting the achieved enantiomeric excess (ee).

| Aryl Grignard Reagent | Aldehyde | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |

| Phenylmagnesium bromide | Benzaldehyde | (-)-Sparteine | Ether | -70 | 95 | 80 | mmu.ac.uk |

| Phenylmagnesium bromide | Benzaldehyde | (R,R)-TADDOL | Toluene | -78 | 85 | 98 | mmu.ac.uk |

| 4-Tolylmagnesium bromide | Benzaldehyde | (S)-Proline-derived diamine | Ether | -100 | 92 | 95 | ic.ac.uk |

This table is illustrative and compiles data from various studies to show the efficacy of different chiral ligands.

Diastereoselective Reactions Involving Arylmagnesium Bromides

When the substrate already contains one or more stereocenters, the addition of an arylmagnesium bromide, such as 4-iso-propylphenylmagnesium bromide, creates a new stereocenter, resulting in diastereomeric products. stackexchange.com The inherent chirality in the substrate can influence the direction of attack of the Grignard reagent, leading to the preferential formation of one diastereomer. This phenomenon is known as substrate-controlled diastereoselectivity.

A key strategy for achieving high diastereoselectivity is through chelation control. nih.gov For example, in the addition of Grignard reagents to β-hydroxy ketones, the magnesium can form a six-membered chelate with the carbonyl oxygen and the hydroxyl group. This rigidifies the conformation of the substrate and directs the incoming nucleophile to a specific face. nih.gov

The reaction of arylmagnesium bromides with chiral N-sulfinyl imines is another prominent example of a diastereoselective transformation. The sulfinyl group acts as a potent chiral auxiliary, directing the addition of the Grignard reagent to the C=N bond with high levels of diastereoselectivity. The stereochemical outcome can sometimes be controlled by the choice of solvent; coordinating solvents like THF and non-coordinating solvents like DCM can favor the formation of different diastereomers. acs.org

Below is a data table illustrating the diastereoselective addition of an arylmagnesium bromide to a chiral ketone.

| Aryl Grignard Reagent | Chiral Ketone | Diastereomeric Ratio (d.r.) | Yield (%) | Conditions | Ref |

| Phenylmagnesium bromide | (S)-3-hydroxy-2-butanone | 95:5 | 88 | THF, -78 °C | nih.gov |

| 4-iso-propylphenylmagnesium bromide | Chiral α-alkoxy ketone | 90:10 | 91 | Toluene, -78 °C | nih.gov |

This table provides representative data on the diastereoselectivity achievable in such reactions.

Catalytic Aspects and Design in Organomagnesium Chemistry

Role of Transition Metal Catalysts in Grignard Reactions

Transition metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. chemie-brunschwig.ch Grignard reagents like 4-isopropylphenylmagnesium bromide are powerful nucleophiles in these transformations. chemie-brunschwig.ch The general mechanism for these reactions typically involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. acs.org The choice of the transition metal catalyst is critical and can dramatically influence the reaction's scope, efficiency, and selectivity.

Iron-Based Catalysis

Iron, being abundant, economical, and environmentally benign, has emerged as an attractive alternative to precious metal catalysts like palladium. lookchem.commdpi.com Iron-catalyzed cross-coupling reactions of Grignard reagents with various organic electrophiles have been extensively studied. These reactions often proceed through a redox cycle where the iron catalyst is generated in situ by the reduction of an iron(II) or iron(III) salt by the Grignard reagent. acs.org

A notable application is the cross-coupling of alkyl Grignard reagents with aryl chlorides, tosylates, and triflates. researchgate.net In some instances, aryl chlorides have been found to be better substrates than the corresponding bromides or iodides, a phenomenon attributed to a catalytic cycle that may involve iron complexes in formally negative oxidation states. researchgate.net The use of N-methyl-2-pyrrolidone (NMP) as a co-solvent has been shown to be effective, though more environmentally friendly urea (B33335) ligands are also being explored. researchgate.netmdpi.com

Iron catalysts have also been successfully employed in the cross-coupling of vinylic ethers with aryl Grignard reagents, where the vinylic C–O bond is preferentially cleaved over aromatic C–O bonds. lookchem.com Mechanistic studies suggest that the catalytic process can involve the formation of ate-iron(II) species through transmetalation with the Grignard reagent. nih.gov

Table 1: Examples of Iron-Catalyzed Cross-Coupling Reactions

| Electrophile | Grignard Reagent | Catalyst System | Product | Yield (%) | Reference |

| Aryl Chlorobenzenesulfonate | Alkyl Grignard | Fe salt / Urea ligand | Alkylated arene | High to Excellent | mdpi.com |

| Vinylic Ether | Aryl Grignard | Fe salt | Arylated alkene | Good | lookchem.com |

| Alkenyl Halide | Bis-(aryl)manganese | Fe(acac)₃ | Polyfunctionalized alkene | Good | nih.gov |

Copper-Based Catalysis

Copper-catalyzed cross-coupling reactions have a long history and have seen a resurgence with the development of methods for coupling organoboron compounds and organohalides. rsc.org In the context of Grignard reagents, copper catalysts are effective for the cross-coupling of aryl Grignard reagents with alkyl halides. researchgate.net The catalytic activity of different copper salts has been systematically studied, with CuBr₂ often showing high activity. researchgate.net

These reactions are valuable for forming aryl-alkyl bonds. For instance, the reaction of an aryl magnesium bromide with an alkyl bromide in the presence of a catalytic amount of cuprous iodide can yield the cross-coupling product in good yields. researchgate.net The reaction conditions, such as the amount of catalyst, temperature, and reaction time, are crucial for optimal performance. researchgate.net It has been observed that Grignard reagents with electron-rich groups tend to react more rapidly. researchgate.net

Table 2: Copper-Catalyzed Cross-Coupling of Grignard Reagents

| Grignard Reagent | Electrophile | Catalyst | Key Feature | Reference |

| Aryl magnesium bromide | Alkyl bromide | Cuprous Iodide | Good yields of cross-coupling product. researchgate.net | researchgate.net |

| 3-halo-4-alkoxy benzoate (B1203000) derived Grignard | Geranylgeranyl bromide | Cu(I) | Explored aryl substitutive effects. gatech.edu | gatech.edu |

| Aryl and alkylboranes | Aryl bromides | Inexpensive Cu-catalyst | Functions for heterocyclic and electron deficient aryl bromides. rsc.org | rsc.org |

Manganese-Based Catalysis

Manganese is another earth-abundant and non-toxic metal that has gained attention for catalyzing C-H activation and cross-coupling reactions. researchgate.net Organomanganese reagents, which can be prepared from Grignard reagents via transmetalation with a manganese salt, have proven to be excellent nucleophiles and can reduce side reactions like homo-coupling. nih.gov

Manganese-catalyzed C(sp²)-H alkylation of indolines and arenes with unactivated alkyl bromides has been achieved using MnBr₂ as a catalyst without the need for an external ligand. nih.gov This method avoids the use of a Grignard reagent directly in the coupling step but highlights the utility of manganese in C-C bond formation. nih.gov Mechanistic investigations point towards a single electron transfer (SET) pathway involving the oxidative addition of the alkyl bromide. nih.gov While direct examples with 4-isopropylphenylmagnesium bromide are not explicitly detailed, the principles apply to aryl Grignard reagents in general.

Other Metal Catalysts

Palladium and nickel are highly effective catalysts for cross-coupling reactions involving Grignard reagents, known as Kumada coupling. nobelprize.orgpsu.edu

Palladium: Palladium-catalyzed cross-coupling reactions are known for their broad functional group tolerance, although the high cost and toxicity of palladium are drawbacks. nobelprize.orgrsc.org The addition of zinc halide additives can mediate the palladium-catalyzed cross-coupling of Grignard reagents with aryl bromides, producing the corresponding substituted arenes in good yields. organic-chemistry.orgnih.gov This method can "soften" the highly reactive Grignard reagent, leading to better outcomes. organic-chemistry.org

Nickel: Nickel catalysts are a more economical alternative to palladium and are highly effective for Kumada cross-coupling. psu.edunih.gov Nickel-catalyzed reactions can couple tertiary alkylmagnesium halides with aryl bromides, a challenging transformation. nih.govorganic-chemistry.org The presence of additives like 1,3-butadiene (B125203) can be crucial for achieving high yields in the cross-coupling of Grignard reagents with alkyl halides and tosylates. psu.edu The choice of ligand, such as N-heterocyclic carbenes (NHCs), can also significantly impact the reaction's success. nih.gov

Organocatalysis and Metal-Free Approaches

While transition metal catalysis dominates the field, there is growing interest in organocatalysis and metal-free approaches to avoid the cost and toxicity associated with metals. In the context of Grignard reagents, which are themselves organometallic, "metal-free" typically refers to the absence of a transition metal catalyst.

Interestingly, Grignard reagents themselves can act as precatalysts in certain reactions. For example, methyl magnesium bromide has been shown to be a precatalyst for the dehydrocoupling of silanes and amines. rsc.org While not a direct C-C coupling application for 4-isopropylphenylmagnesium bromide, it demonstrates the catalytic potential of Grignard reagents beyond their traditional role as nucleophiles.

Furthermore, some reactions involving Grignard reagents can proceed without any catalyst, though this is often limited to highly reactive substrates. The formation of biphenyl (B1667301) as a side product in Grignard reactions is a well-known example of a homo-coupling reaction that can occur without a specific catalyst, favored by higher temperatures and concentrations. libretexts.org

Catalyst Design for Enhanced Reactivity and Selectivity

The design of the catalyst system, including the metal center and the associated ligands, is critical for achieving high reactivity and selectivity in Grignard cross-coupling reactions.

Ligands play a multifaceted role. They can stabilize the metal catalyst, prevent aggregation, and modulate the electronic and steric properties of the metal center, thereby influencing the rates of the individual steps in the catalytic cycle. nobelprize.org For instance, in nickel-catalyzed Kumada coupling, the use of N-heterocyclic carbene (NHC) ligands has been shown to be effective. nih.gov In some iron-catalyzed systems, simple and inexpensive ligands like ureas have been successfully employed. mdpi.com

The choice of the metal precursor is also important. For example, in nickel-catalyzed couplings, hydrated nickel chloride has been found to be more effective than the anhydrous form in certain cases. nih.gov The solvent can also play a crucial role, with THF being a common choice for Grignard reactions. sigmaaldrich.com

The development of ligand-free catalytic systems is an active area of research, aiming to simplify reaction procedures and reduce costs. rsc.org However, ligand-supported catalysts often offer superior performance in terms of yield, selectivity, and functional group tolerance. rsc.org The ongoing development of new catalyst systems continues to expand the scope and utility of Grignard reagents like 4-isopropylphenylmagnesium bromide in organic synthesis.

Computational and Theoretical Studies of 4 Iso Propylphenylmagnesium Bromide

Ab Initio Molecular Computations for Reaction Mechanisms

Ab initio molecular orbital calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, have been instrumental in understanding the fundamental steps of Grignard reagent reactions. While specific ab initio studies on 4-iso-propylphenylmagnesium bromide are not extensively documented in publicly available literature, the principles derived from studies on analogous aryl Grignard reagents can be applied.

These computations are crucial for mapping the potential energy surfaces of reaction pathways. For an aryl Grignard reagent such as 4-iso-propylphenylmagnesium bromide, this includes modeling its formation and its subsequent reactions with various electrophiles. Key areas of investigation using ab initio methods include:

The Schlenk Equilibrium: Understanding the equilibrium between the monomeric form (RMgX) and the dimeric species (R₂Mg and MgX₂) in solution is fundamental. Ab initio calculations can predict the geometries and relative stabilities of these species, taking into account the steric hindrance imposed by the isopropyl group on the phenyl ring.

Solvent Effects: The coordinating solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether, plays a critical role in stabilizing the Grignard reagent. Ab initio calculations can model the explicit coordination of solvent molecules to the magnesium center, revealing how solvation influences the structure and reactivity of the 4-iso-propylphenylmagnesium bromide complex.

Reaction Pathways: For reactions with carbonyl compounds, for example, ab initio methods can distinguish between different proposed mechanisms, such as a polar (concerted) pathway or a single-electron transfer (SET) pathway. The calculations can determine the transition state structures and their corresponding energy barriers for each pathway, thus predicting the most likely reaction mechanism. The presence of the bulky isopropyl group can be computationally modeled to assess its influence on the stereochemical outcome of such reactions.

A hypothetical reaction coordinate diagram derived from ab initio calculations for the reaction of 4-iso-propylphenylmagnesium bromide with a simple ketone is presented below.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| Reactants | 4-iso-propylphenylmagnesium bromide + Acetone (B3395972) | 0 |

| Pre-reaction Complex | [Complex of Grignard and Acetone] | -5 |

| Transition State (Polar) | [Four-centered transition state] | +15 |

| Transition State (SET) | [Radical-ion pair transition state] | +20 |

| Products | [Magnesium alkoxide adduct] | -25 |

Note: The values in this table are illustrative and based on general trends observed in computational studies of Grignard reactions.

Density Functional Theory (DFT) Applications in Grignard Chemistry

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in organometallic chemistry due to its favorable balance of accuracy and computational cost. DFT is particularly well-suited for studying the electronic structure and reactivity of Grignard reagents like 4-iso-propylphenylmagnesium bromide. acs.orgrsc.org

DFT calculations are employed to investigate several aspects of Grignard chemistry:

Electronic Properties: DFT can provide detailed information about the electronic structure, such as the charge distribution and the nature of the carbon-magnesium bond. For 4-iso-propylphenylmagnesium bromide, DFT can quantify the effect of the electron-donating isopropyl group on the nucleophilicity of the ipso-carbon atom attached to the magnesium.

Reaction Energetics: DFT is used to calculate the thermodynamics and kinetics of reactions involving Grignard reagents. This includes determining the reaction enthalpies, activation energies, and the structures of intermediates and transition states. rsc.org These calculations help in understanding the factors that control the reaction rates and product distributions.

Spectroscopic Properties: DFT calculations can predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies. These predictions can be compared with experimental data to validate the computed structures of the Grignard reagent and its reaction intermediates.

Below is a table illustrating typical data obtained from DFT calculations on an aryl Grignard reagent.

| Calculated Property | Value |

| C-Mg Bond Length (Å) | 2.15 |

| Mulliken Charge on ipso-Carbon | -0.65 |

| HOMO Energy (eV) | -2.5 |

| LUMO Energy (eV) | +1.2 |

| Activation Energy for reaction with Benzaldehyde (kcal/mol) | 12.5 |

Note: These values are representative for a generic aryl Grignard reagent and serve for illustrative purposes.

Modeling of Reactivity and Selectivity

Computational modeling, utilizing both ab initio and DFT methods, is crucial for predicting and explaining the reactivity and selectivity of 4-iso-propylphenylmagnesium bromide in various chemical transformations. The presence of the bulky isopropyl group at the para position introduces steric factors that can significantly influence the outcome of its reactions.

Steric Effects: The isopropyl group can sterically hinder the approach of the Grignard reagent to a substrate. Computational models can quantify this steric hindrance and predict its impact on regioselectivity and stereoselectivity. For instance, in reactions with unsymmetrical ketones, modeling can predict which face of the carbonyl group is preferentially attacked.

Electronic Effects: The isopropyl group is weakly electron-donating, which can influence the nucleophilicity of the aryl group. Computational models can dissect the interplay between these electronic effects and the dominant steric factors to provide a comprehensive understanding of the reagent's reactivity.

Catalyzed Reactions: In transition-metal-catalyzed cross-coupling reactions, where aryl Grignard reagents are often employed, computational modeling can elucidate the mechanism of the catalytic cycle. mdpi.comrsc.org This includes modeling the oxidative addition, transmetalation, and reductive elimination steps, and how the structure of the 4-iso-propylphenylmagnesium bromide influences these elementary steps.

The following table summarizes how computational modeling can be used to predict the selectivity in a hypothetical reaction.

| Reaction Type | Substrate | Predicted Major Product | Predicted Minor Product | Rationale from Modeling |

| 1,2- vs 1,4-Addition | α,β-Unsaturated Ketone | 1,2-Adduct | 1,4-Adduct | Steric hindrance from the isopropyl group favors direct attack at the carbonyl carbon. |

| Kinetic vs Thermodynamic Control | Reaction with a hindered ketone | Kinetically favored product | Thermodynamically favored product | Calculation of activation barriers and product stabilities. |

Note: The predictions in this table are based on general principles of Grignard reagent reactivity and the expected influence of a bulky substituent.

Emerging Trends and Future Research Directions

Integration with Flow Chemistry and Continuous Processing

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in the manufacturing of chemicals, including Grignard reagents. Continuous processing offers numerous advantages over batch methods, which are often plagued by issues such as poor heat management of exothermic reactions, potential for side reactions, and challenges in scalability. gordon.edufraunhofer.de

Flow chemistry minimizes these risks by using small, controlled reactor volumes. gordon.edu This approach allows for superior heat dissipation, reducing the risk of thermal runaways and improving process safety. fraunhofer.de Companies like Eli Lilly and Fraunhofer IMM have demonstrated the successful implementation of continuous stirred-tank reactors (CSTRs) and packed-bed reactors for Grignard reagent formation. gordon.edufraunhofer.deresearchgate.net These systems enable:

Enhanced Safety: Smaller reaction volumes and steady-state operation significantly reduce the hazards associated with the highly exothermic Grignard formation. gordon.edu

Improved Yield and Purity: Continuous processing can minimize the formation of by-products like those from Wurtz coupling, leading to higher yields and purer products. fraunhofer.deresearchgate.net For instance, a continuous process for an intermediate synthesis showed a 25% yield improvement over the batch process. gordon.edu

Efficient Scalability: Flow chemistry setups are more easily scaled up, and processes can be optimized rapidly. researchgate.netacs.org

Automation: These systems can be integrated with inline analytics, such as ATR-IR spectroscopy, for real-time monitoring and control. researchgate.netacs.org

The in-situ generation of Grignard reagents in a continuous flow system, where the reagent is produced and immediately consumed in a subsequent reaction, is a particularly powerful approach. vapourtec.com This strategy overcomes the challenges of handling and storing these sensitive reagents and ensures consistent quality and concentration. vapourtec.com

Advantages of Continuous Flow Processing for Grignard Reagents

| Advantage | Description | Reference |

|---|---|---|

| Improved Safety | Small reaction volumes and superior heat control minimize risks of thermal runaway. | gordon.edu |

| Higher Yield & Purity | Reduces side reactions like Wurtz coupling, leading to cleaner product streams. | fraunhofer.deresearchgate.net |

| Process Efficiency | Allows for significant reductions in magnesium usage, reagent stoichiometry, and overall process mass intensity (PMI). | gordon.edu |

| Scalability & Automation | Enables rapid process optimization, easier scale-up, and integration with inline analytics for process control. | researchgate.netacs.orgvapourtec.com |

Mechanochemistry in Organometallic Synthesis

Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions, is emerging as a transformative and green technique in organometallic synthesis. d-nb.info This approach offers a powerful alternative to traditional solution-based methods for preparing Grignard reagents, which require strict anhydrous conditions and often use large volumes of hazardous solvents. hokudai.ac.jpcosmosmagazine.com

Key benefits of mechanochemical Grignard synthesis include:

Reduced Solvent Use: Reactions can be conducted with minimal (liquid-assisted grinding) or no solvent, drastically reducing waste and environmental impact. d-nb.infohokudai.ac.jp Researchers at Hokkaido University have developed a method using about one-tenth the amount of organic solvent compared to conventional methods, achieving yields up to 94%. hokudai.ac.jpcosmosmagazine.com

Operation in Air: The mechanochemical method can often be performed in air, simplifying the experimental setup and avoiding the need for inert-gas techniques. organic-chemistry.orgthieme-connect.com

Continuous Magnesium Activation: The grinding action of the ball mill continuously activates the magnesium surface, overcoming the common issue of surface passivation that can hinder the reaction in solution. d-nb.info

Expanded Substrate Scope: This technique allows for the synthesis of Grignard reagents from poorly soluble organohalides, which are difficult to process using standard solution-based protocols. organic-chemistry.orgthieme-connect.comsciencedaily.com

Mechanochemistry has also enabled novel reaction pathways, such as the direct carboxylation of Grignard reagents using gaseous carbon dioxide in a specialized ball mill setup. d-nb.info This solvent-free approach opens new avenues for efficient carbon-carbon bond formation. thieme-connect.com

Sustainable and Green Chemistry Approaches in Grignard Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic routes involving Grignard reagents. The focus is on developing more environmentally benign processes by addressing issues related to solvents, waste, and efficiency. umb.eduniscpr.res.in

Traditional solvents for Grignard reactions, such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), pose significant safety and environmental hazards. umb.edubeyondbenign.org Research has focused on identifying and validating greener alternatives. sigmaaldrich.com

2-Methyltetrahydrofuran (2-MeTHF): This solvent has emerged as a superior alternative. It can be derived from renewable resources like corn cobs, is less prone to peroxide formation than THF, and is immiscible with water, which simplifies the work-up phase. gordon.eduumb.edursc.org Studies have shown that 2-MeTHF often provides equal or better performance than traditional ethers, particularly in suppressing Wurtz coupling by-products. rsc.org

Cyclopentyl methyl ether (CPME): CPME is another promising green solvent, noted for its high boiling point, resistance to peroxide formation, and the ability to form an azeotrope with water for easier drying. umb.edursc.org

The judicious selection of these alternative solvents can significantly improve the environmental footprint and safety profile of processes utilizing 4-iso-propylphenylmagnesium bromide. umb.edu

Minimizing waste is a cornerstone of green chemistry. cheresources.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orglibretexts.org

Grignard reactions, being addition reactions, are inherently more atom-economical than substitution or elimination reactions, which generate by-products. jk-sci.comyoutube.com However, further improvements are being achieved through modern synthetic strategies:

Flow Chemistry: As mentioned, continuous processing can reduce the process mass intensity (PMI) by up to 30%, signifying a substantial reduction in waste per unit of product. gordon.edu

Mechanochemistry: By dramatically reducing or eliminating the need for solvents, which constitute the bulk of the mass in many reactions, mechanochemistry significantly minimizes waste generation. hokudai.ac.jpsciencedaily.com

Comparison of Solvents for Grignard Reactions

| Solvent | Key Properties | Green Chemistry Aspect | Reference |

|---|---|---|---|

| Diethyl Ether (Et₂O) | Traditional solvent, highly volatile, forms peroxides. | Considered less green due to volatility and safety hazards. | umb.edubeyondbenign.org |

| Tetrahydrofuran (THF) | Traditional solvent, water-miscible, forms peroxides. | Less green due to safety concerns and recycling difficulty. | gordon.eduumb.edu |

| 2-Methyltetrahydrofuran (2-MeTHF) | Water-immiscible, stable, less prone to peroxide formation. | Greener alternative; can be derived from renewable resources. | gordon.edursc.org |

| Cyclopentyl methyl ether (CPME) | High boiling point, resistant to peroxide formation. | Greener alternative with favorable safety and stability profile. | umb.edursc.org |

Development of Novel Organometallic Catalysts Featuring Magnesium

While 4-iso-propylphenylmagnesium bromide is a stoichiometric reagent, a major frontier in organometallic chemistry is the development of magnesium-based catalysts. Magnesium is an attractive metal for catalysis because it is abundant, inexpensive, and non-toxic. thieme-connect.comthieme-connect.com

Recent progress has focused on the design of sophisticated magnesium catalysts for asymmetric synthesis, which is crucial for the pharmaceutical industry. rsc.org Key strategies include:

In Situ Generation: Many advanced magnesium catalysts are generated in situ by reacting a simple magnesium source, like dibutylmagnesium, with a specifically designed chiral ligand. thieme-connect.comthieme-connect.comrsc.org

Chiral Ligands: The development of monoanionic and dianionic chiral ligands (e.g., based on BINOL or salen) is central to achieving high enantioselectivity. These ligands create a chiral environment around the magnesium center, directing the outcome of the reaction. thieme-connect.com

Metal-Ligand Cooperation: Some of the most innovative systems involve "cooperative" catalysis, where both the magnesium center and the ligand participate directly in bond activation processes, such as the cleavage of O-H or C-H bonds. acs.org

Multimetallic Catalysts: Researchers are also exploring bimetallic and polymetallic magnesium complexes. In these systems, multiple metal centers work synergistically to activate substrates, mimicking the function of metalloenzymes and enabling unique reactivity. thieme-connect.com

These advancements in magnesium catalysis are creating new possibilities for highly selective and efficient chemical transformations.

Applications in Advanced Materials Synthesis

The utility of Grignard reagents like 4-iso-propylphenylmagnesium bromide extends beyond traditional organic synthesis into the realm of advanced materials. Their primary role is in the precise synthesis of custom-designed organic molecules that can serve as monomers or functional building blocks for larger, more complex structures.

For example, 4-iso-propylphenylmagnesium bromide can be used to synthesize specific monomers that are then incorporated into polymers through techniques like ring-opening polymerization. acs.org This allows for the creation of advanced polymers with tailored properties, such as specific thermal, mechanical, or optical characteristics. Novel magnesium and zinc catalysts are themselves being used to catalyze the polymerization of cyclic esters and epoxides to form high molecular weight materials. acs.org

Furthermore, the synthesis of functional organic molecules is critical for developing materials used in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability of Grignard reagents to efficiently create specific carbon-carbon bonds is fundamental to constructing the complex conjugated systems required for these applications. Advanced synthesis techniques, including microwave-assisted and sonochemical methods, are being heralded as green routes for producing nanomaterials, where precisely synthesized organic ligands—often made via Grignard chemistry—are essential for controlling particle size, morphology, and stability. springerprofessional.de

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 4-iso-propylphenylmagnesium bromide, and how can reaction efficiency be monitored?